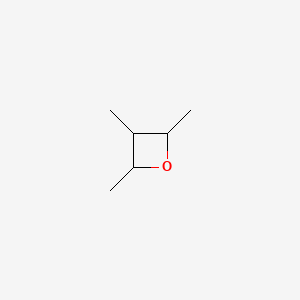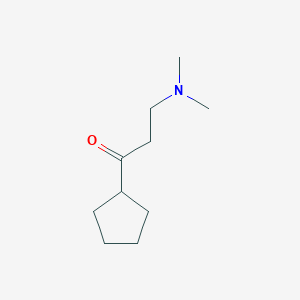
Bis(2-nonylphenoxy)phosphanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-nonylphenoxy)phosphanolate: is an organophosphorus compound characterized by the presence of two nonylphenoxy groups attached to a phosphorus atom. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-nonylphenoxy)phosphanolate typically involves the reaction of phosphorus trichloride with 2-nonylphenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The general reaction conditions include:
Reactants: Phosphorus trichloride and 2-nonylphenol.
Catalyst/Base: A suitable base such as triethylamine.
Solvent: An organic solvent like toluene or dichloromethane.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Reaction Time: The reaction typically takes several hours to complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions: Bis(2-nonylphenoxy)phosphanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Substitution: It can participate in nucleophilic substitution reactions, where the nonylphenoxy groups can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products Formed:
Oxidation: Phosphonate esters.
Substitution: Substituted phosphonates.
Hydrolysis: Phosphonic acid derivatives.
科学研究应用
Chemistry: Bis(2-nonylphenoxy)phosphanolate is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential as a therapeutic agent is explored in the treatment of diseases involving abnormal enzyme activity. Its phosphonate group is known to mimic phosphate groups in biological systems, making it a valuable tool in medicinal chemistry.
Industry: In industrial applications, this compound is used as an additive in lubricants and as a stabilizer in polymer production. Its ability to enhance the properties of materials makes it a valuable component in various formulations.
作用机制
The mechanism of action of bis(2-nonylphenoxy)phosphanolate involves its interaction with molecular targets such as enzymes and metal ions. The compound’s phosphonate group can form strong bonds with metal ions, leading to the formation of stable complexes. These complexes can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The nonylphenoxy groups provide hydrophobic interactions that enhance the compound’s binding affinity and specificity.
相似化合物的比较
- Bis(2-ethylhexyl)phosphonate
- Bis(2-phenoxy)phosphonate
- Bis(2-methylphenoxy)phosphonate
Comparison: Bis(2-nonylphenoxy)phosphanolate is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring enhanced hydrophobic interactions, such as in lubricants and polymer stabilizers. In contrast, compounds with shorter alkyl or aryl groups may have different solubility and binding characteristics, making them more suitable for other specific applications.
属性
CAS 编号 |
53197-99-2 |
|---|---|
分子式 |
C30H46O3P- |
分子量 |
485.7 g/mol |
IUPAC 名称 |
bis(2-nonylphenyl) phosphite |
InChI |
InChI=1S/C30H46O3P/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)32-34(31)33-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22H2,1-2H3/q-1 |
InChI 键 |
ZTJHENPFYJFSQX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC=CC=C1OP([O-])OC2=CC=CC=C2CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



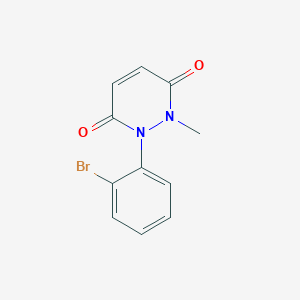
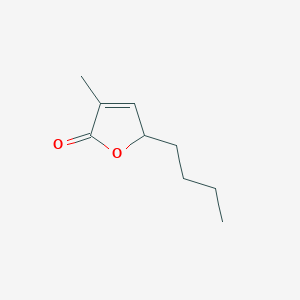
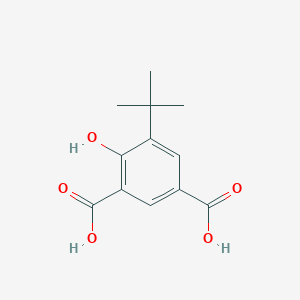
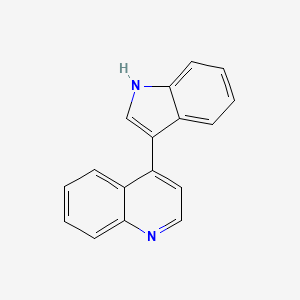
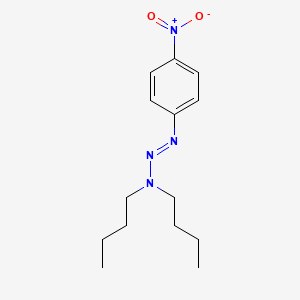
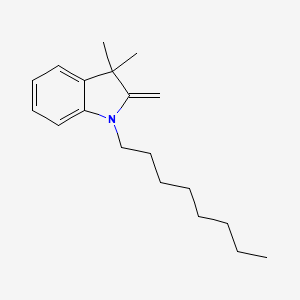
![1-Methyl-3H-benzo[E]indole-2-carbaldehyde](/img/structure/B14640292.png)
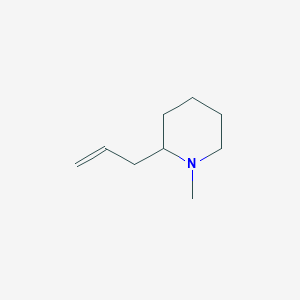
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
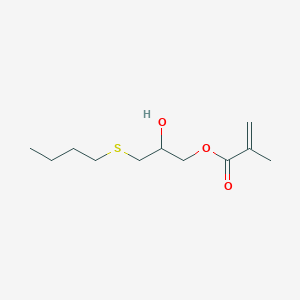
![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
